4-Chloro-6-(4-fluorophenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative . It has the molecular formula C10H6ClFN2 and a molecular weight of 208.62 .
Synthesis Analysis
The synthesis of 4-Chloro-6-(4-fluorophenyl)pyrimidine involves the use of 4-fluorobenzeneboronic acid and 4,6-dichloropyrimidine in the presence of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium carbonate . The reaction is carried out in a sealed tube under an inert atmosphere at 120°C for about 8 hours .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-6-(4-fluorophenyl)pyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Chemical Synthesis and Biological Activity
4-Chloro-6-(4-fluorophenyl)pyrimidine serves as a versatile intermediate in the synthesis of a wide array of chemical compounds with significant biological activities. Studies have demonstrated its utility in generating compounds with anti-inflammatory, analgesic, antimicrobial, and antifungal properties. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, with some derivatives showing promising results in preclinical models (Muralidharan, S. James Raja, & Asha Deepti, 2019). Furthermore, its role in creating novel agents for antimicrobial applications highlights its importance in medicinal chemistry (N. M. Goudgaon & B. U. Sheshikant, 2013).
Structural and Quantum Chemical Analysis
The compound has also been a subject of quantum chemical calculations and structural analysis to understand its properties better. Research involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of closely related compounds aids in comprehending the influence of substituents on molecular conformation and interactions. Such studies provide insights into the compound's potential pharmacological applications and its behavior in various biological environments (S. Gandhi et al., 2016).
Exploration of Novel Heterocyclic Systems
Additionally, 4-Chloro-6-(4-fluorophenyl)pyrimidine has facilitated the exploration of novel heterocyclic systems. Its application in synthesizing new heterocyclic structures, such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, underscores its utility in expanding the chemical space of potentially biologically active compounds. These heterocyclic systems are then evaluated for properties like fluorescence, offering potential applications in materials science and bioimaging (Zahra Ebrahimpour et al., 2017).
Safety And Hazards
While the specific safety and hazards of 4-Chloro-6-(4-fluorophenyl)pyrimidine are not mentioned, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemicals . Personal protective equipment should be used and adequate ventilation should be ensured .
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include 4-Chloro-6-(4-fluorophenyl)pyrimidine.
properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYBOZNMFRRSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344818 | |
Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-fluorophenyl)pyrimidine | |
CAS RN |
85979-61-9 | |
Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.